molecular formula C14H11F2NO B2369870 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide CAS No. 512181-73-6

4-fluoro-N-[(4-fluorophenyl)methyl]benzamide

Cat. No. B2369870
CAS RN: 512181-73-6
M. Wt: 247.245
InChI Key: CJFYBDORFMDXTG-UHFFFAOYSA-N
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Description

“4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” is a chemical compound with the molecular formula C13H10F2N . It is also known as N-(4-Fluorophenyl)benzamide . The compound is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” consists of a benzamide moiety that is N-linked to a benzyl group . The compound has a molecular weight of 219.23 .


Physical And Chemical Properties Analysis

“4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

  • A study utilized a molecular imaging probe, closely related to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide, for positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, revealing significant decreases in receptor densities in key brain regions (Kepe et al., 2006).

Dimorphic Forms and Crystal Analysis

  • 4-Fluoro-N-(2-fluorophenyl) benzamide exhibited dimorphic behavior analyzed through morphology, X-ray single-crystal structure analysis, and other methods, highlighting the role of hydrogen bonds and weak intermolecular interactions in crystal packing (Chopra & Row, 2005).

Crystal Structure Characterization

  • Research on the crystal structure of a variant of 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide emphasized the importance of N-H···O hydrogen bonds in molecular packing within the crystal (Deng et al., 2014).

Antipathogenic Activity

  • A study on acylthioureas related to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide demonstrated significant anti-pathogenic activity against bacteria and fungi, suggesting potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Disorder-Induced Polymorphism

  • Analysis of 3-fluoro-N-(3-fluorophenyl) benzamide, a closely related compound, identified concomitant polymorphism due to disorder in the crystal structure, involving N−H···O hydrogen bonds and weak C−H···F interactions (Chopra & Row, 2008).

Vibrational Spectroscopic Studies

  • Fourier transform infrared (FT-IR) and FT-Raman spectra of a similar compound were used to analyze vibrational wavenumbers, providing insights into charge transfer interactions and molecular bonding (Ushakumari et al., 2008).

Halogen Interactions in Crystal Structures

  • Research on halogen-substituted benzanilides, similar to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide, revealed insights into weak interactions involving halogens in crystal structures, emphasizing the role of hydrogen bonds and weak halogen interactions (Chopra & Row, 2005).

Experimental and Theoretical Characterization of Short H-Bonds

  • A study focused on the occurrence and nature of short hydrogen bonds involving organic fluorine in molecular crystals related to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide, providing significant insights into the energetic and topological aspects of these interactions (Panini & Chopra, 2014).

Mechanism of Action

The mechanism of action of “4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” is not specified in the sources I found. The mechanism of action of a compound typically depends on its intended use, which is not specified for this compound .

Safety and Hazards

The compound is considered hazardous and may cause skin and eye irritation. It may also be harmful if swallowed or inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use and study of “4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” are not specified in the sources I found. The future directions would typically depend on the results of ongoing research and development efforts .

properties

IUPAC Name

4-fluoro-N-[(4-fluorophenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFYBDORFMDXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-(4-fluorobenzyl)benzamide

Synthesis routes and methods

Procedure details

4-Flourobenzyl amine (27 grams, 0.22 mole) was dissolved in 200 mL of CH2Cl2. To this was added 400 mL of 1N NaOH and the resulting mixture cooled to 0° C. 4-Fluorobenzoyl chloride (33 grams, 0.21 mole) was added dropwise with stirring. The reaction was allowed to proceed for 20 min after which the organic layer was separated, dried over Na2SO4, filtered and the solvent removed under vacuum to yield 47 grams (92% yield) of 4-fluoro-N-(4-fluoro-benzyl)-benzamide as a solid. MS (M−H) calcd for C14H10F2NO: 246.1. found: 246.0. Anal. Calcd for C14H11F2NO; C, 68.01; H, 4.48; N, 5.66; found: C, 67.76; H, 4.54; N, 5.45. 1H NMR (500 MHz, DMSO) δ: 4.45 (d, 2, J=6), 7.15 (m, 2), 7.34 (overlapping m, 4), 7.97 (m, 2), 9.09 (t, 1, J=6). 13C NMR (125 MHz, DMSO) δ: 41.88, 114.81, 114.98, 115.06, 115.23, 129.08, 129.15, 129.76, 129.83, 130.60, 130.62, 135.66, 135.68, 160.10, 162.03, 162.83, 164.81, 165.04.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three

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